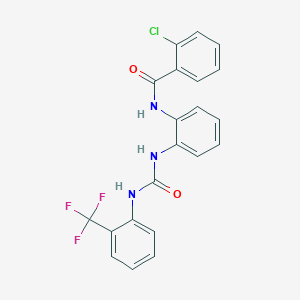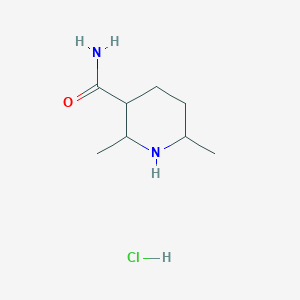![molecular formula C12H13ClF3N3S B2531634 2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetonitrile CAS No. 338422-86-9](/img/structure/B2531634.png)
2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetonitrile" is a complex organic molecule that features a pyridine ring, a trifluoromethyl group, and a sulfanyl acetonitrile moiety. This structure suggests potential reactivity typical of halogenated pyridines and sulfanyl groups, as well as the influence of the trifluoromethyl group on its chemical behavior.
Synthesis Analysis
The synthesis of halogenated pyridines can involve chlorination and amination steps, as seen in the conversion of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile to its dichloro analog and subsequent derivatives . The presence of a trifluoromethyl group could be introduced through reactions with reagents like trifluoromethanesulfonic acid, which has been shown to interact with acetonitrile to form various cations and neutral compounds . The sulfanyl group could be introduced through reactions with sulfur-containing reagents, potentially following a similar pathway to the synthesis of sulfonated compounds .
Molecular Structure Analysis
The molecular structure of the compound would likely be influenced by the electron-withdrawing effects of the trifluoromethyl group and the electron-donating effects of the amino group. These electronic effects could impact the reactivity and stability of the molecule. X-ray analysis could be used to determine the precise structure, as demonstrated for related sulfonated pyridine derivatives .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. The pyridine ring could undergo electrophilic substitution reactions, while the sulfanyl group might participate in nucleophilic substitution or oxidation-reduction reactions. The trifluoromethyl group could stabilize certain intermediates or transition states due to its strong electron-withdrawing nature. The interaction of acetonitrile with acids like trifluoromethanesulfonic acid could provide insights into potential reaction pathways and products .
Physical and Chemical Properties Analysis
The physical properties of the compound, such as solubility, melting point, and boiling point, would be influenced by the presence of the trifluoromethyl and sulfanyl groups. The chemical properties, including acidity and basicity, could be studied using spectrophotometric methods in solvents like acetonitrile . The electrochemical properties might be explored through techniques like cyclic voltammetry, as has been done for related pyrrole compounds in acetonitrile . The interactions with solvents like acetonitrile could also be studied using spectroscopic methods to understand solvation effects .
Applications De Recherche Scientifique
Electrochemical Copolymerization in Polymer Science
In the field of polymer science, research has explored the electrochemical copolymerization of aniline with anilinesulfonic acids in an acetonitrile solution. This study highlights the development of conducting copolymers that exhibit significant differences in their electrochemical behavior depending on the solution's composition, offering insights into the synthesis and applications of novel polymeric materials. The copolymers formed were found to be soluble in basic aqueous solutions and certain solvents, with their structure and properties analyzed using various spectroscopy methods, indicating their potential utility in electronic and optoelectronic devices (Şahin, Pekmez, & Yildiz, 2002).
Advancements in Electropolymerized Metallopolymer Films
A study on the oxidative electropolymerization of Ruthenium aminophenanthroline from an ionic liquid demonstrated significantly faster deposition rates than those achieved with conventional solvents such as acetonitrile. This research provides valuable data on the electrochemical and photonic properties of metallopolymer films, suggesting their potential applications in various fields, including electrochemiluminescence and sensing technologies (Venkatanarayanan et al., 2008).
Chemical Synthesis of Pyrimidine Derivatives
Research into the chemical synthesis of pyrimidine derivatives has led to the development of new methods for creating 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives. These compounds have been synthesized from specific pyrimidine compounds treated with carbon disulfide and various alkyl halides, indicating their potential utility in pharmaceuticals and materials science (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and precautions. For instance, 2-Amino-3-chloro-5-(trifluoromethyl)pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and harmful to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
2-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-methylpropan-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3S/c1-11(2,20-4-3-17)7-19-10-9(13)5-8(6-18-10)12(14,15)16/h5-6H,4,7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELDMASIGCYTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=C(C=C(C=N1)C(F)(F)F)Cl)SCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Cyclobutylmethyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2531556.png)

![Methyl 4-[(6-hydroxy-4-methyl-3-oxobenzo[d]furan-2-ylidene)methyl]benzoate](/img/structure/B2531560.png)




![1-({(3,4-dimethoxyphenethyl)[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}methyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2531566.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2531567.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531571.png)

